2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Food Flavor Chemistry
Branched aldehydes, which share some structural similarities with the compound of interest, play a crucial role in the flavor profile of various foods. The production and degradation of these aldehydes from amino acids are essential for controlling desired levels of these compounds in food products. Knowledge of these pathways can help in enhancing food flavors through biotechnological means (Smit, Engels, & Smit, 2009).
Animal Nutrition
Research into methionine sources, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), explores their chemical, metabolic, and nutritional aspects. This research provides insights into how structural differences between methionine sources affect their absorption, metabolism, and utility in animal nutrition. Such studies could potentially guide the application of the compound in dietary formulations for monogastric animals to improve growth and feed consumption (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
Antioxidant and Chemopreventive Research
Sulforaphane, a compound with a sulfur-containing side chain similar to the methylsulfonyl group in the compound of interest, exhibits a wide range of biological effects, including antioxidant and anticancer activities. Its study in various cancers and diseases illustrates the potential of sulfur-containing compounds in chemoprevention and therapy (Kim & Park, 2016).
Environmental Science and Pollution Remediation
Research into sulfamic acid as an environmentally friendly electrolyte highlights the importance of sulfur-containing compounds in industrial applications, including acid cleaning and corrosion inhibition. This suggests potential environmental applications for the compound , particularly in pollution remediation and sustainable industrial processes (Verma & Quraishi, 2022).
Drug Synthesis and Pharmaceutical Applications
Levulinic acid, a key biomass-derived building block, demonstrates the versatility of carboxylic acids in drug synthesis. Its use in synthesizing a variety of value-added chemicals hints at the possible pharmaceutical applications of "2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid," potentially in cancer treatment or as a precursor in medicinal chemistry (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-12(13(15)16)14(19(4,17)18)11-7-6-9(2)10(3)8-11/h6-8,12H,5H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEFSMPZSSTVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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